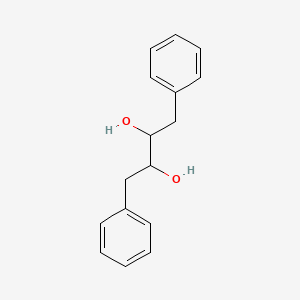

1,4-Diphenylbutane-2,3-diol

Description

Contextual Significance of Vicinal Diols in Contemporary Organic Chemistry

Vicinal diols, or glycols, are pivotal in modern organic chemistry. fiveable.mewikipedia.org They serve as crucial intermediates in the synthesis of more complex molecules. fiveable.me Their prevalence in natural products and their ability to be transformed into a variety of other functional groups underscore their importance. fiveable.mepearson.com For instance, the oxidation of the carbon-carbon bond in vicinal diols can yield aldehydes or ketones. wikipedia.org

One of the key reactions involving vicinal diols is the pinacol (B44631) rearrangement, an acid-catalyzed process that converts a 1,2-diol to a ketone or aldehyde. pearson.comjove.com This reaction proceeds through a carbocation intermediate and involves the migration of a carbon-carbon bond. jove.com The stereochemistry of the starting diol often dictates the stereochemical outcome of the product, making this a powerful tool in stereoselective synthesis.

The synthesis of vicinal diols can be achieved through several methods, most notably the dihydroxylation of alkenes. fiveable.melibretexts.org Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. fiveable.melibretexts.org The hydrolysis of epoxides, which are often formed from alkenes, also provides a route to vicinal diols. fiveable.mewikipedia.org

Historical Trajectories and Milestones in 1,4-Diphenylbutane-2,3-diol Research

Early research on this compound and related structures focused on fundamental synthesis and characterization. A significant area of investigation has been the stereoselective synthesis of its various isomers. The compound can exist as different stereoisomers, including meso and racemic (dl) forms, which possess distinct physical and chemical properties.

A notable synthetic method for preparing chiral, non-racemic diols, including the (2S,3S)-dihydroxy-1,4-diphenylbutane isomer, involves the use of (S,S)-1,2,3,4-diepoxybutane as a starting material. orgsyn.org This method highlights the importance of using chiral precursors to achieve specific stereochemical outcomes. The synthesis involves the reaction of the diepoxide with a suitable nucleophile, in this case, a phenyl group donor. orgsyn.org

The conversion of stereoisomers of this compound to specific alkene isomers has also been a subject of study. For example, the meso form can be converted into (Z)-1,4-diphenyl-2-butene, while the dl-racemic mixture yields the (E)-isomer. scielo.org.bo These stereospecific reactions underscore the utility of this diol in controlling the geometry of double bonds in organic synthesis.

Current Research Paradigms and Emerging Frontiers for this compound

Contemporary research continues to explore the synthesis and application of this compound. Modern synthetic strategies often focus on catalytic methods to achieve high efficiency and stereoselectivity. For instance, the catalytic hydrogenation of 1,4-diphenylbutane-1,4-dione is a modern approach to produce enantiopure diols with high stereochemical control.

The compound and its derivatives are also being investigated for their potential applications in materials science and catalysis. The structural rigidity and the presence of phenyl groups can be advantageous in the design of new polymers or as ligands for metal catalysts.

Furthermore, detailed spectroscopic and crystallographic studies of this compound and its isomers continue to provide deeper insights into their molecular structure and intermolecular interactions. Understanding these properties is crucial for predicting their reactivity and for designing new applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18069-22-2 |

Source:

Table 2: Comparison of Synthetic Methods for Vicinal Diols

| Method | Reagents | Stereochemistry |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Syn-addition (cis-diol) |

| Epoxide Hydrolysis | Peracid (e.g., mCPBA), then H₃O⁺ | Anti-addition (trans-diol) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru) | Dependent on catalyst and substrate |

Source: libretexts.org

Structure

3D Structure

Properties

CAS No. |

18069-22-2 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1,4-diphenylbutane-2,3-diol |

InChI |

InChI=1S/C16H18O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |

InChI Key |

JCMRRROPOPSQLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)O)O |

Synonyms |

1,4-diphenylbutane-2,3-diol |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenylbutane 2,3 Diol

Diastereoselective Synthesis of 1,4-Diphenylbutane-2,3-diol Isomers

The synthesis of specific diastereomers of this compound, namely the meso and dl (racemic) forms, is a key challenge due to the presence of two chiral centers. Several methods have been developed to control the diastereomeric outcome.

One common approach is the reduction of 1,4-diphenyl-2,3-butanedione . The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can stereoselectively form the diol. The choice of reagent and reaction conditions influences the ratio of the resulting meso and dl isomers.

Another established method is the photochemical irradiation of acetophenone (B1666503) . This reaction proceeds in a solvent such as anhydrous isopropanol (B130326) and yields a crude solid containing a mixture of meso and dl isomers. Subsequent purification is required to separate the diastereomers. The dl isomer can be isolated through repeated crystallization, while the meso form is often purified using column chromatography.

Furthermore, diastereoselectivity can be achieved through the dihydroxylation of 1,4-diphenylbutene derivatives . This method employs reagents like osmium tetroxide (OsO₄) or catalytic potassium permanganate (B83412) (KMnO₄) under alkaline conditions to add hydroxyl groups across the double bond, yielding the diol. A related strategy involves the ring-opening of an epoxide intermediate . This two-step process begins with the reaction of 1,4-diphenylbutadiene (B12783726) with a peracid to form an epoxide, which is then hydrolyzed under acidic conditions to produce the diol.

Enantioselective Synthesis of Chiral this compound

Producing enantiomerically pure forms of this compound, such as the (S,S) or (R,R) isomers, is crucial for its application as a chiral auxiliary.

A highly effective method is the asymmetric reduction of 1,4-diphenylbutane-1,4-dione . This can be accomplished using borane (B79455) reagents like BH₃·THF in combination with chiral reagents. For instance, using (S)-proline as a chiral catalyst can yield the corresponding 1,4-diol with enantiomeric excesses (ee) ranging from 52% to 97%. researchgate.net

Another powerful technique is catalytic asymmetric hydrogenation . The reduction of 1,4-diphenylbutane-1,4-dione with hydrogen gas in the presence of a chiral ruthenium catalyst, such as Ru-(S)-BINAP, can produce the meso isomer with greater than 99% ee and chemical yields exceeding 90%.

Finally, classical resolution can be used to separate enantiomers from a racemic mixture. Racemic 2,3-diphenylbutane-1,4-diol can be resolved to obtain the (R,R)-isomer in 98% ee through a reaction with (S)-proline and boric acid, which forms diastereomeric complexes that can be separated. researchgate.netresearchgate.net

Novel Catalytic Approaches in this compound Preparation

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and selectivity.

Transition-metal catalysis is at the forefront of these novel approaches. Asymmetric transfer hydrogenation (CATH) is a frequently used method for reducing prochiral 1,4-dicarbonyl compounds. mdpi.com A prime example is the ruthenium-catalyzed hydrogenation of 1,4-diphenylbutane-1,4-dione. Using a chiral Ru-(S)-BINAP catalyst in tetrahydrofuran (B95107) under hydrogen pressure allows for precise stereocontrol, stemming from the catalyst's ability to differentiate between the prochiral carbonyl groups.

Biocatalysis has emerged as a powerful and sustainable alternative. The enzymatic reduction of 1,4-diaryl-1,4-diones using alcohol dehydrogenases (ADHs) has shown great promise. mdpi.com Specifically, an overexpressed ADH from Ralstonia sp. (RasADH) has been identified as a highly active and stereoselective biocatalyst for reducing 1,4-diphenylbutane-1,4-dione. mdpi.com This enzymatic process can achieve complete diastereo- and enantioselectivity, yielding the (1S,4S)-diol under mild reaction conditions. mdpi.com Other ketoreductases, such as KRED-101, have also been explored, though they may require further optimization as initial studies have shown lower yields for this particular substrate.

| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Product | Selectivity/Yield | Reference |

| Transition Metal | Ru-(S)-BINAP | 1,4-Diphenylbutane-1,4-dione | meso-1,4-Diphenylbutane-2,3-diol | >99% ee, >90% yield | |

| Biocatalyst (ADH) | RasADH from Ralstonia sp. | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-1,4-Diphenylbutane-2,3-diol | Complete diastereo- and enantioselectivity | mdpi.com |

| Biocatalyst (KRED) | KRED-101 | 1,4-Diphenylbutane-1,4-dione | Chiral Diol | <30% yield |

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of these principles are highly relevant to the synthesis of this compound.

A core principle is the use of catalysis . solubilityofthings.comscentspiracy.com Catalytic methods are superior to stoichiometric ones because they use small amounts of a catalyst to generate large amounts of product, minimizing waste. scentspiracy.com The Ru-catalyzed hydrogenation and the enzymatic reduction of 1,4-diphenylbutane-1,4-dione are excellent examples, offering high efficiency and reducing the need for stoichiometric reagents like NaBH₄. mdpi.com

Atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, is another key concept. acs.org Catalytic hydrogenation, where H₂ is the reductant, has a 100% atom economy in principle, as all atoms are incorporated into the product. scentspiracy.com This contrasts with reductions using NaBH₄, where boron salts are generated as byproducts, lowering the atom economy. scentspiracy.com

Designing for energy efficiency by conducting reactions at ambient temperature and pressure is also a fundamental goal. acs.org Biocatalytic routes, such as the ADH-catalyzed reduction, excel in this regard as they typically operate under mild conditions, including room temperature and neutral pH in aqueous solutions. mdpi.com This reduces the energy requirements and environmental impact associated with heating, cooling, or maintaining high-pressure systems. solubilityofthings.com

Comparative Analysis of Synthetic Strategies: Yields, Selectivity, and Scalability

The various strategies for synthesizing this compound can be compared based on their effectiveness, selectivity, and practicality for larger-scale production.

Asymmetric Catalysis vs. Classical Resolution: Asymmetric catalytic methods, whether using transition metals or enzymes, offer a direct route to enantiomerically pure products with potentially high chemical yields. The Ru-catalyzed hydrogenation, for example, provides both high yield (>90%) and excellent enantioselectivity (>99% ee). Biocatalytic reductions can also offer perfect selectivity. mdpi.com In contrast, classical resolution, while conceptually simple, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and requires an additional, often costly, chiral resolving agent. researchgate.net

Transition-Metal Catalysis vs. Biocatalysis: Both approaches represent modern, efficient catalytic methods. Transition-metal catalysis is highly versatile and efficient but may require expensive ligands, inert atmospheres, and organic solvents. Biocatalysis offers exceptional selectivity under very mild, environmentally friendly conditions (aqueous media, ambient temperature). mdpi.com However, enzyme stability, substrate scope, and sometimes lower yields can be challenges that require further optimization.

Scalability: Catalytic methods are generally more scalable than stoichiometric or multi-step synthetic routes. The low catalyst loading and high turnover numbers associated with systems like Ru-BINAP make them suitable for industrial application. While scaling up biocatalytic processes has its own set of challenges related to enzyme production and reactor design, it is a well-established practice in the pharmaceutical industry. Multi-step syntheses from the chiral pool, while effective at the lab scale, can become cumbersome and less cost-effective for large-scale production due to the number of steps and purification requirements. orgsyn.org

| Synthetic Strategy | Key Reagents | Selectivity | Yield | Scalability Notes | Reference(s) |

| Diastereoselective Reduction | NaBH₄, LiAlH₄ | Diastereoselective (ratio varies) | Good to High | Good; common industrial reagents. | |

| Photochemical Dimerization | UV light, Isopropanol | Mixture of meso/dl | High (crude) | Requires specialized photochemical reactors; separation can be difficult to scale. | |

| Asymmetric Hydrogenation | H₂, Ru-(S)-BINAP | >99% ee | >90% | High; catalytic nature is advantageous for scale-up. | |

| Biocatalytic Reduction | ADH (RasADH), Cofactor | Complete diastereo- & enantioselectivity | Varies | Good; operates under mild conditions, but enzyme cost/availability can be a factor. | mdpi.com |

| Chiral Pool Synthesis | L-threitol derivative, Cuprate | High (enantiopure starting material) | ~88% (overall) | Moderate; multi-step nature can be a limitation for large scale. | orgsyn.org |

| Classical Resolution | (S)-proline, Boric acid | High ee (e.g., 98%) | <50% (theoretical max) | Low; inherently inefficient yield-wise for a single enantiomer. | researchgate.net |

Stereochemical Investigations of 1,4 Diphenylbutane 2,3 Diol

Isomeric Forms of 1,4-Diphenylbutane-2,3-diol: Diastereomers (e.g., meso and dl) and Enantiomers

This compound exists as two diastereomers: a meso form and a pair of enantiomers collectively known as the dl or racemic form. cdnsciencepub.com The meso form possesses an internal plane of symmetry and is, therefore, achiral and optically inactive. In contrast, the dl-form consists of a pair of non-superimposable mirror images, the (2R,3R) and (2S,3S) enantiomers, which are chiral and optically active.

The synthesis of this compound, for instance, through the reduction of 1,4-diphenylbutane-1,4-dione, often yields a mixture of these stereoisomers. The differentiation between the meso and dl forms can be accomplished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For the related compound 2,3-diphenylbutane-2,3-diol (B167368), the meso and dl forms exhibit distinct chemical shifts in their proton NMR spectra, a principle that can be extended to this compound.

The different stereoisomers can exhibit distinct physical properties, such as melting points and solubility, which can be exploited for their separation. For instance, in a study on a fluorinated analogue, perfluoro(2,3-diphenylbutane-2,3-diol), the meso and DL-isomers were successfully separated. cdnsciencepub.com

Chiral Resolution Techniques for Enantiopure this compound

The separation of the racemic dl-form of this compound into its individual enantiomers is crucial for applications where stereochemistry is critical. Several methods have been developed for the chiral resolution of this and structurally related diols.

One effective method involves the use of chiral resolving agents to form diastereomeric complexes that can be separated. A notable example is the resolution of racemic 2,3-diphenylbutane-1,4-diol using (S)-proline and boric acid. researchgate.net This method has been shown to be effective in obtaining the (R,R)-isomer with high enantiomeric excess (e.e.). researchgate.net The same reagent system can also be used to enrich the enantiomeric purity of partially resolved samples. researchgate.net The diastereomeric 1,4-diphenylbutane-1,4-diol has also been purified to obtain the (R,R)-isomer in high e.e. using this combination. researchgate.net

Another approach is the enzymatic reduction of the precursor diketone, 1,4-diphenyl-1,4-dione. The use of alcohol dehydrogenases (ADHs) can stereoselectively produce the diol, with certain enzymes like ADH from Ralstonia sp. (RasADH) affording high conversions and excellent diastereo- and enantiomeric excess, typically yielding the (1S,4S)-diols. mdpi.com By selecting a different enzyme, such as ADH-P2-D03, the opposite enantiomer, (1R,4R)-diol, can be obtained. mdpi.com

The following table summarizes some of the chiral resolution and asymmetric synthesis techniques for this compound and related compounds.

| Precursor/Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |

| Racemic 2,3-diphenylbutane-1,4-diol | (S)-proline and boric acid | (R,R)-isomer | 98% | researchgate.net |

| 1,4-Diphenylbutane-1,4-dione | Ralstonia sp. ADH (RasADH) | (1S,4S)-1,4-diaryl-1,4-diols | High | mdpi.com |

| 1,4-Diphenylbutane-1,4-dione | ADH-P2-D03 | (1R,4R)-1,4-diaryl-1,4-diols | High | mdpi.com |

| Racemic perfluoro(2,3-diphenylbutane-2,3-diol) | L-cinchonidine | Optical enantiomers | Not specified | cdnsciencepub.com |

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional structure and conformational preferences of this compound are influenced by a combination of steric and stereoelectronic effects. The rotation around the C2-C3 bond and the C1-C2 and C3-C4 bonds allows the molecule to adopt various conformations. The bulky phenyl groups and the polar hydroxyl groups play a significant role in determining the most stable conformers.

Determination of Absolute and Relative Configuration of this compound

Establishing the absolute and relative stereochemistry of the isomers of this compound is fundamental for understanding its properties and reactivity.

Relative Configuration: The relative arrangement of the substituents at the two chiral centers (C2 and C3) defines the diastereomers (meso and dl). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration. researchgate.netnih.gov By comparing the 1H NMR spectra of the meso and dl isomers, differences in chemical shifts and coupling constants can be observed due to the different spatial relationships between the protons. For example, in a study of 2,3-butanediol, the meso and (2S,3S) forms showed distinct signals in the 1H-NMR spectra. researchgate.net

Absolute Configuration: The absolute configuration, which describes the R/S designation at each chiral center, can be determined by several methods. X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govtaylorandfrancis.com This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For instance, the absolute configuration of the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol was established by X-ray crystallography. researchgate.net

Another common method involves the derivatization of the diol with a chiral reagent of known absolute configuration to form diastereomers. The NMR spectra of these diastereomers can then be analyzed to deduce the absolute configuration of the original diol. researchgate.net

The following table outlines the methods used for determining the stereochemical configuration of this compound and related compounds.

| Method | Type of Configuration | Principle | Reference |

| NMR Spectroscopy | Relative | Comparison of chemical shifts and coupling constants of diastereomers. | researchgate.netnih.gov |

| X-ray Crystallography | Absolute | Direct determination of the three-dimensional arrangement of atoms in a single crystal. | nih.govtaylorandfrancis.com |

| Chiral Derivatization with NMR | Absolute | Formation of diastereomers with a chiral auxiliary and analysis of their NMR spectra. | researchgate.net |

Chemical Reactivity and Transformative Chemistry of 1,4 Diphenylbutane 2,3 Diol

Reactions Involving Hydroxyl Functional Groups of 1,4-Diphenylbutane-2,3-diol (e.g., Oxidation, Reduction, Esterification)

The hydroxyl groups are the primary sites for many chemical transformations of this compound.

Oxidation: The vicinal diol moiety of this compound can be oxidized to form carbonyl compounds. The specific product depends on the oxidizing agent and reaction conditions. For instance, oxidation can yield the corresponding α-hydroxy ketone or, with stronger oxidants, cleave the C2-C3 bond to produce aldehydes or carboxylic acids. The oxidation of similar vicinal diols, such as 2,3-diphenylbutane-2,3-diol (B167368), to ketones like acetophenone (B1666503) has been documented. rsc.org The accessibility of the hydroxyl groups, which experience less steric hindrance from the phenyl rings compared to its 2,3-diphenyl isomer, can influence their reactivity in oxidation reactions.

Reduction: While the diol itself is a reduced form of a dione, further reduction is less common but conceivable, potentially leading to 1,4-diphenylbutane (B89690) under harsh conditions. More relevant is the reduction of the corresponding diketone, 1,4-diphenylbutane-2,3-dione, which serves as a primary synthetic route to this compound. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are used for this transformation, converting the two ketone groups into hydroxyl groups. asianpubs.org Asymmetric reduction of 1,4-diphenylbutane-1,4-dione using chiral reagents can produce enantiomerically enriched this compound. researchgate.net

Esterification: Like other alcohols, the hydroxyl groups of this compound can undergo esterification when treated with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. smolecule.com This reaction results in the formation of mono- or di-esters, depending on the stoichiometry of the reagents.

The following table summarizes these key reactions involving the hydroxyl groups.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Oxidizing agents (e.g., MoO₂Cl₂(dmso)₂) | Ketones, Aldehydes | rsc.org |

| Reduction of Precursor | Sodium Borohydride (NaBH₄) | This compound | asianpubs.org |

| Esterification | Carboxylic acids or derivatives | Esters | smolecule.com |

Carbon-Carbon Bond Transformations Derived from this compound (e.g., Dehydration to Alkenes)

Transformations involving the carbon skeleton of this compound often lead to the formation of new carbon-carbon double bonds, most notably through dehydration.

Dehydration to Alkenes: The acid-catalyzed dehydration of this compound is a significant transformation that yields alkenes. smolecule.com In this elimination reaction, the two hydroxyl groups and two protons are removed as two molecules of water, leading to the formation of a system of conjugated double bonds. Specifically, studies have described the conversion of meso-1,4-diphenylbutane-2,3-diol into (Z)-1,4-diphenyl-2-butene. researchgate.netbolivianchemistryjournal.org The stereochemistry of the starting diol plays a crucial role in determining the geometry of the resulting alkene, indicating a stereospecific reaction mechanism. researchgate.netbolivianchemistryjournal.org General alcohol dehydration can proceed via E1 or E2 mechanisms, typically requiring strong acids like sulfuric or phosphoric acid at elevated temperatures. libretexts.orglibretexts.org

Pinacol (B44631) Rearrangement: A classic reaction of 1,2-diols is the pinacol rearrangement, which occurs under acidic conditions to convert the diol into a ketone or an aldehyde through a 1,2-rearrangement. wikipedia.orgmasterorganicchemistry.com The process involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent group (alkyl, aryl, or hydride) to the electron-deficient carbon. libretexts.orgchemistrysteps.com The driving force is the formation of a more stable, resonance-stabilized oxonium ion. wikipedia.org For this compound, this rearrangement could potentially lead to ketones like 1,4-diphenylbutan-2-one.

The table below outlines these carbon-carbon bond forming reactions.

| Reaction Type | Reagents/Conditions | Major Product(s) | Reference |

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | (Z)-1,4-diphenyl-2-butene (from meso-diol) | researchgate.netbolivianchemistryjournal.org |

| Pinacol Rearrangement | Strong acid (e.g., H₂SO₄) | Ketones (e.g., 1,4-diphenylbutan-2-one) | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

Mechanistic Elucidation of this compound Reactions

Understanding the mechanisms of these transformations is key to controlling their outcomes.

Dehydration Mechanism: For secondary alcohols like this compound, acid-catalyzed dehydration typically proceeds through an E1 mechanism. libretexts.orglibretexts.org This involves the formation of a carbocation intermediate after the loss of a protonated hydroxyl group. A base (like water or the conjugate base of the acid) then abstracts an adjacent proton to form the double bond.

However, for stereospecific outcomes, such as the conversion of meso-1,4-diphenylbutane-2,3-diol to (Z)-1,4-diphenyl-2-butene, a more concerted mechanism is likely. One such pathway involves the formation of a cyclic thionocarbonate intermediate from the diol and thiophosgene. researchgate.netbolivianchemistryjournal.org The subsequent decomposition of this intermediate, for instance with a reagent like 1,3-dimethyl-2-phenyl-1,3,2-diazophospholidine, leads to the stereospecific formation of the Z-alkene. researchgate.netbolivianchemistryjournal.org

Pinacol Rearrangement Mechanism: The mechanism of the pinacol rearrangement is a well-established multi-step process: wikipedia.orgmasterorganicchemistry.com

Protonation: One of the hydroxyl groups is protonated by the acid catalyst.

Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, generating a carbocation on the adjacent carbon. The stability of this carbocation is a critical factor influencing the reaction pathway. libretexts.org

1,2-Shift: A group from the carbon adjacent to the carbocation migrates, taking its bonding electrons with it. This rearrangement leads to the formation of a new, more stable carbocation that is resonance-stabilized by an adjacent oxygen atom (an oxonium ion). wikipedia.orglibretexts.org The migratory aptitude of different groups generally follows the order: phenyl > hydride > alkyl. wikipedia.org

Deprotonation: A water molecule removes a proton from the oxonium ion to yield the final, neutral ketone or aldehyde product. libretexts.org

Regio- and Stereoselective Functionalizations of this compound

Controlling the regiochemistry and stereochemistry of reactions involving this compound is crucial for its application in targeted synthesis.

Regioselectivity: In reactions like the pinacol rearrangement of an unsymmetrical diol, regioselectivity is determined by which hydroxyl group leaves to form the most stable carbocation intermediate. umbreitkatalog.de In the case of this compound, the two secondary hydroxyl groups are chemically similar, but subtle electronic or steric factors could direct the initial protonation and subsequent rearrangement.

Stereoselectivity: The stereochemical outcome of reactions is highly dependent on the stereoisomer of the diol used (e.g., meso, (R,R), or (S,S)).

Applications of 1,4 Diphenylbutane 2,3 Diol in Advanced Chemical Synthesis and Materials Science

1,4-Diphenylbutane-2,3-diol as a Chiral Building Block in Asymmetric Synthesis

This compound is a versatile chiral building block utilized in asymmetric synthesis to create enantiomerically pure compounds. Its stereogenic centers and the conformational flexibility influenced by the terminal phenyl groups make it a valuable synthon. researchgate.net Optically active 1,4-diols, in general, are crucial structural motifs in many biologically active compounds, including pharmaceuticals. mdpi.com The synthesis of these diols can be achieved through various methods, including the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones. mdpi.com

One of the key applications of chiral diols like this compound is their use as chiral auxiliaries. researchgate.net These auxiliaries control the stereochemical outcome of a reaction, leading to the desired enantiomer of the product. The C2-symmetric nature of many diols is particularly advantageous in inducing high levels of stereoselectivity in catalytic reactions. researchgate.netvulcanchem.com

The following table summarizes different synthetic strategies for preparing chiral diols, which can be applied to or are related to this compound.

| Method | Description | Catalyst/Reagent | Product Type | Ref |

| Asymmetric Hydrogen Transfer | Reduction of prochiral 1,4-dicarbonyl compounds. | Metal-based catalysts, oxazaborolidines, or organocatalysts | Chiral 1,4-diaryl-1,4-diols | mdpi.com |

| Enzymatic Reduction | Stereoselective reduction of 1,4-diaryl-1,4-diones. | Alcohol dehydrogenases (e.g., RasADH) | (1S,4S)-diols | mdpi.com |

| Asymmetric Acylation | Kinetic resolution of meso-1,2-diols. | Chiral diamine derived from (S)-proline | Monobenzoate with high enantioselectivity | researchgate.net |

Design and Application of this compound-Derived Ligands in Catalysis

The diol functionality of this compound serves as an excellent anchor for the synthesis of chiral ligands for asymmetric catalysis. These ligands, often bidentate, can coordinate with a metal center to form a chiral catalyst capable of promoting enantioselective transformations. The design of these ligands is crucial for achieving high activity, selectivity, and stability in industrial processes. acs.org

Phosphine (B1218219) ligands, for example, are a major class of ligands used in catalysis, particularly in processes like hydroformylation. acs.org The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom. While not directly derived from this compound, the principles of ligand design are broadly applicable. For instance, the development of ligands from readily available and inexpensive starting materials is a key consideration for industrial applications. acs.org

The following table outlines some general types of ligands and their characteristics relevant to catalysis.

| Ligand Type | Description | Key Features | Application Example | Ref |

| Phosphines | Characterized by a central phosphorus atom bonded to three carbon atoms. | Electronic and steric properties can be easily tuned. | Rhodium-catalyzed hydroformylation | acs.org |

| Bidentate Ligands | Ligands that can bind to a metal center through two donor atoms. | Form stable chelate rings with the metal. | Asymmetric hydrogenation | mdpi.com |

| Chiral Diamines | Nitrogen-containing ligands with stereogenic centers. | Effective in promoting asymmetric acylation reactions. | Kinetic resolution of diols | researchgate.net |

Role of this compound in Polymer and Material Science Applications

This compound and its derivatives have potential applications in polymer and material science. The diol functionality allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters and other polymers. The presence of phenyl groups can enhance the thermal stability and modify the mechanical properties of the resulting polymers.

For instance, diols are key components in the synthesis of biodegradable polyether esters. google.com These polymers are produced by the reaction of a mixture of dicarboxylic acids with a mixture of dihydroxy compounds. google.com While this compound is not explicitly mentioned as a monomer in the provided context, its structural features are relevant to the design of monomers for such applications.

Furthermore, related structures like 2,3-diphenyl-1,3-butadiene, which can be conceptually derived from this compound through dehydration, undergo anionic polymerization to produce polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net These polymers exhibit interesting properties, such as high glass transition temperatures. researchgate.net

Utilization of this compound in Supramolecular Assemblies and Architectures

The hydroxyl groups of this compound are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered structures.

The conformational flexibility of the butane (B89635) backbone, combined with the steric and electronic influence of the phenyl groups, can dictate the geometry of these hydrogen-bonded networks. The study of related diols has shown that intramolecular hydrogen bonding can significantly influence the molecular conformation. In supramolecular chemistry, such directed interactions are exploited to create complex architectures with specific functions.

Integration of this compound into Advanced Macromolecular Architectures

The integration of this compound into more complex macromolecular architectures can lead to materials with advanced properties. As a diol, it can be incorporated into the main chain of polymers such as polyesters. The resulting macromolecules would possess the structural features of the diol, including the phenyl groups, which can influence properties like thermal stability and solubility.

The synthesis of biodegradable polyether esters often involves the use of dihydroxy compounds, and the molecular weight and melting point of the resulting polymers can be controlled by the choice of monomers and reaction conditions. google.com The incorporation of a monomer like this compound could be explored to tailor the properties of such biodegradable polymers for specific applications.

Theoretical and Computational Chemistry Studies of 1,4 Diphenylbutane 2,3 Diol

Quantum Chemical Investigations of Electronic Structure and Energetics

Detailed research findings from quantum chemical investigations reveal insights into the molecule's stability, reactivity, and electronic properties. Methods like Density Functional Theory (DFT) are often employed to calculate the energies of different electronic states and to map the electron density distribution. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that can be used to study the interactions between different parts of the 1,4-diphenylbutane-2,3-diol molecule. NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions that play a significant role in determining the molecule's preferred conformation and its interactions with other molecules.

Table 1: Illustrative Quantum Chemical Data for a Conformer of this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| Total Electronic Energy | -X Hartrees | A measure of the molecule's overall stability. |

| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +Z eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and stability. |

| Dipole Moment | D Debyes | Provides information about the molecule's polarity. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations.

Molecular Modeling and Conformational Landscape Analysis

The flexibility of the butane (B89635) chain in this compound allows it to adopt various three-dimensional arrangements, known as conformations. Molecular modeling techniques are employed to explore this conformational landscape and identify the most stable conformers.

The analysis of the conformational landscape involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. This process generates a potential energy surface that reveals the low-energy (and therefore more populated) conformations. For this compound, the key dihedral angles to consider are those around the C-C bonds of the butane backbone and the C-C bonds connecting the phenyl groups to the backbone.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Key Dihedral Angle(s) (Illustrative) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Anti | O-C-C-O ≈ 180° | 0.0 | Minimal steric hindrance between hydroxyl groups. |

| Gauche (H-bonded) | O-C-C-O ≈ 60° | -1.5 | Intramolecular hydrogen bonding. |

| Eclipsed | O-C-C-O ≈ 0° | +5.0 | High steric and torsional strain. |

| Phenyl-Phenyl Gauche | Ph-C-C-Ph ≈ 60° | +3.0 | Steric repulsion between phenyl groups. |

Note: These values are hypothetical and serve to illustrate the energetic differences between possible conformations.

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the compound. nih.gov

For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl groups, the C-H stretches of the phenyl rings, and the various C-C and C-O stretching and bending modes. Theoretical calculations on related molecules have been shown to reproduce experimental vibrational spectra with good accuracy.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predictions are highly sensitive to the molecular conformation. By calculating the NMR parameters for different low-energy conformers and comparing them to experimental data, it is possible to gain insights into the dominant conformation of the molecule in solution.

Table 3: Predicted Spectroscopic Data for a Stable Conformer of this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Corresponding Molecular Feature |

| IR Frequency (O-H stretch) | ~3450 cm⁻¹ (H-bonded) | Stretching of the hydroxyl group involved in an intramolecular hydrogen bond. |

| IR Frequency (Aromatic C-H stretch) | ~3050 cm⁻¹ | Stretching of C-H bonds in the phenyl rings. |

| ¹H NMR Chemical Shift (OH proton) | ~3.5 ppm | Proton of the hydroxyl group. |

| ¹³C NMR Chemical Shift (C-OH carbon) | ~75 ppm | Carbon atom bonded to the hydroxyl group. |

| ¹³C NMR Chemical Shift (Aromatic C-H) | ~128 ppm | Aromatic carbon atoms bonded to hydrogen. |

Note: These are representative values and the actual predicted values will depend on the specific conformer and the level of theory used in the calculation.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

For reactions such as the dehydration or oxidation of this compound, computational studies can determine the activation energies for different possible pathways. This allows for the prediction of the most likely reaction mechanism. The geometry of the transition state provides a snapshot of the molecule as it is undergoing the chemical transformation, revealing which bonds are breaking and which are forming.

Molecular Electron Density Theory (MEDT) is one of the theoretical frameworks that can be applied to study reaction mechanisms. mdpi.com By analyzing the changes in electron density throughout the reaction, MEDT can provide a detailed understanding of the electronic rearrangements that govern the chemical transformation. For example, in a pinacol (B44631) rearrangement of this compound, computational studies could clarify the migratory aptitude of the phenyl and hydrogen groups by calculating the energies of the respective transition states.

Table 4: Illustrative Energetic Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Starting material. |

| Transition State 1 | +25.0 | Energy barrier for the first step of the reaction. |

| Intermediate | -5.0 | A stable species formed during the reaction. |

| Transition State 2 | +15.0 | Energy barrier for the second step of the reaction. |

| Product | -20.0 | The final product of the reaction. |

Note: The values presented are for a hypothetical reaction to illustrate the type of information obtained from mechanistic studies.

Advanced Analytical Methodologies for Research on 1,4 Diphenylbutane 2,3 Diol

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation and quantification of the stereoisomers of 1,4-diphenylbutane-2,3-diol. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is frequently employed to resolve enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

The choice of chiral column and mobile phase is critical for achieving successful separation. For instance, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralcel OD, Chiralpak IA), have proven effective. mdpi.comrsc.org The separation of the dl-diol enantiomers has been accomplished using a Chiralcel OD column with an isopropanol (B130326)/hexane mobile phase. rsc.org In various studies, the enantiomeric excess of 1,4-diaryl-1,4-diols has been determined using Chiralpak AD-H and IA columns with UV detection at 210 nm. mdpi.com The mobile phase typically consists of a mixture of n-hexane and isopropanol. rsc.org

Gas chromatography (GC) with a chiral stationary phase can also be used, particularly for more volatile derivatives of the diol. However, HPLC is often preferred for the direct analysis of the diol without derivatization. The successful separation of diastereomers, such as the meso and dl forms, can also be achieved using normal phase HPLC on silica (B1680970) gel. This is because the different spatial arrangements of the hydroxyl and phenyl groups in the diastereomers lead to different interactions with the stationary phase.

Table 1: Examples of Chiral HPLC Conditions for Diol Analysis

| Target Analyte | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |

| Enantiomers of a 1,4-diol | Chiralpak AD-3 | n-hexane:i-PrOH = 90:10 | 1.0 | 210 | rsc.org |

| Enantiomers of a 1,4-diol | Chiral OJ-H | n-hexane:i-PrOH = 90:10 | 1.0 | 210 | rsc.org |

| Enantiomers of a 1,4-diol | Chiralpak IF | n-hexane:i-PrOH = 88:12 | 1.0 | 210 | rsc.org |

| dl-1,4-diphenylbutane-2,3-diol | Chiralcel OD | i-PrOH/hexane = 15:85 | Not Specified | Not Specified | rsc.org |

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute stereochemistry of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom in the crystal lattice.

This technique yields crucial information on:

Bond lengths and angles: Providing exact measurements of the molecular geometry.

Torsional angles: Defining the conformation of the butane (B89635) backbone and the orientation of the phenyl and hydroxyl substituents.

Stereochemistry: Unambiguously distinguishing between meso and enantiomeric (dl) pairs and establishing the absolute configuration (R or S) at each chiral center. researchgate.net

Intermolecular interactions: Revealing details about hydrogen bonding patterns and crystal packing, which influence the compound's physical properties. researchgate.net

For related 1,3-diols, X-ray diffraction has been used to characterize intramolecular and intermolecular hydrogen bonding. researchgate.net The absolute configuration of a related chiral 1,4-diol was established using X-ray crystallography. researchgate.net While a crystal structure for this compound itself is not detailed in the provided results, the methodology is standard for such definitive structural assignments. researchgate.net The structure of a derivative, (1R,3R)- and (1S,3S)-1-(1-methylindol-2-yl)-1,3-diphenylbutane-1,3-diol, has been determined by X-ray diffraction. researchgate.net

Table 2: Crystallographic Data for a Related Diol Derivative

| Parameter | Value |

| Compound | (1R,3R)- and (1S,3S)-1-(1-methylindol-2-yl)-1,3-diphenylbutane-1,3-diol |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Feature | Stabilized by intra- and intermolecular hydrogen bonding |

| Reference | researchgate.net |

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution and in the solid state.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. The coupling patterns between vicinal protons can help to distinguish between diastereomers. For instance, the hydroxyl resonances for the meso and dl isomers of 1,4-diphenylbutane-1,4-diol appear at distinct chemical shifts.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenyl groups and the butane backbone are characteristic of the compound's structure. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule.

Solid-state NMR can provide insights into the structure and dynamics of the diol in its crystalline form, complementing data from X-ray crystallography, especially for non-crystalline or poorly crystalline samples. Studies on related vicinal diols have demonstrated the ability to distinguish between racemic and meso forms using NMR.

Table 3: Representative ¹H and ¹³C NMR Data for (1S,4S)-1,4-Diphenylbutane-1,4-diol

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

| ¹H NMR | 7.08–7.50 | m, 10H (Aromatic) |

| 4.72 | dd, 2H | |

| 2.59 | s, 2OH | |

| 1.76–2.02 | m, 4H (CH₂) | |

| ¹³C NMR | 144.6 | 2C (Aromatic) |

| 128.4 | 4CH (Aromatic) | |

| 127.5 | 2CH (Aromatic) | |

| 125.8 | 4CH (Aromatic) | |

| 74.6 | 2CH (CH-OH) | |

| 35.9 | 2CH₂ | |

| Data obtained in CDCl₃. Source: mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules like the enantiomers of this compound. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

CD spectroscopy is particularly useful for:

Assigning absolute configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry of a chiral center can be determined. researchgate.netbeilstein-journals.org

Confirming enantiomeric purity: The intensity of the CD signal is proportional to the concentration of the chiral substance and its enantiomeric excess.

Studying conformational changes: The CD spectrum is sensitive to the conformation of the molecule, providing insights into how the molecule behaves in solution.

For example, the absolute configuration of chiral 1,2-diols has been established by comparing experimental CD spectra with TD-DFT calculations. researchgate.net In another study, the absolute configurations of related diols were determined by comparing experimental and simulated CD spectra. beilstein-journals.org

Advanced Mass Spectrometry Techniques in Elucidating Reaction Pathways and Derivatives

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its derivatives. mdpi.com

Advanced MS techniques are instrumental in:

Confirming molecular weight and formula: HRMS can confirm the molecular formula of the diol with high precision. mdpi.com

Structural elucidation of derivatives: By analyzing the fragmentation patterns of the parent ion, the structure of derivatives and reaction products can be inferred. Different isomers often produce unique fragmentation patterns that aid in their identification.

Monitoring reaction pathways: MS can be used to identify intermediates and byproducts in the synthesis of this compound, providing valuable mechanistic insights. The isolation and identification of (+)-1,4-diphenylbutane-2,3-diol from post-mortem liver was identified by spectroscopic methods including mass spectrometry. researchgate.net

Coupling with chromatographic techniques: Techniques like GC-MS and LC-MS combine the separation power of chromatography with the detection sensitivity and structural information of mass spectrometry, making them powerful tools for analyzing complex mixtures containing the diol and its related compounds.

Derivatives and Analogues of 1,4 Diphenylbutane 2,3 Diol

Synthesis and Characterization of Structurally Modified 1,4-Diphenylbutane-2,3-diol Analogues

The synthesis of structurally modified analogues of this compound often involves multi-step procedures starting from readily available precursors. A common strategy is the asymmetric reduction of 1,4-diaryl-1,4-diones, which can be prepared from the corresponding acetophenones. mdpi.com For instance, the bioreduction of 1,4-diphenylbutane-1,4-dione using alcohol dehydrogenases, particularly from Ralstonia sp. (RasADH), has been shown to be a highly stereoselective method to produce chiral 1,4-diaryl-1,4-diols. mdpi.com This enzymatic approach has been successful in synthesizing a series of analogues with different substituents on the phenyl rings. mdpi.com

Key synthetic routes to produce analogues include:

Asymmetric Reduction of Diketones : Utilizing chiral reagents like (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol or (S)-proline in combination with reducing agents such as borane-tetrahydrofuran (B86392) complex (BH3·THF) can yield chiral diols with high enantiomeric excess. researchgate.net

Catalytic Hydrogenation : Asymmetric hydrogenation of 1,4-diketones using transition-metal catalysts provides an efficient pathway to enantiopure diols. researchgate.net

Resolution of Racemates : Racemic mixtures of diols can be resolved using chiral resolving agents like (S)-proline and boric acid to isolate specific stereoisomers. researchgate.net

Characterization of these analogues involves a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure and stereochemistry of the diols. High-Performance Liquid Chromatography (HPLC) is often employed to determine the diastereomeric and enantiomeric purity of the synthesized compounds. mdpi.com X-ray crystallography provides definitive information about the three-dimensional structure and intermolecular interactions in the solid state. researchgate.net

For example, the synthesis of 2,3-diphenylbutane-1,4-diamine, an analogue where the hydroxyl groups are replaced by amino groups, starts from 2,3-diphenylsuccinonitrile. semanticscholar.org The meso form of this diamine is found to be stabilized by intramolecular hydrogen bonds, a feature confirmed by high-level DFT calculations. semanticscholar.org Condensation of this diamine with aldehydes leads to the formation of imines, which have been characterized by X-ray diffraction. semanticscholar.org

Another class of analogues includes those with modifications on the butane (B89635) backbone, such as 2,3-diphenylbutane-2,3-diol (B167368). iastate.edu These are often synthesized through methods like the metal-ammonia reduction of acetophenone (B1666503) derivatives.

Investigation of Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a significant area of investigation. The nature and position of substituents on the phenyl rings and the stereochemistry of the diol core profoundly influence their chemical behavior.

Studies on the bioreduction of a series of 1,4-diaryl-1,4-diones have revealed that the electronic properties of the substituents on the aromatic rings affect the reaction rates and stereoselectivity. mdpi.com For example, the presence of electron-donating or electron-withdrawing groups can alter the susceptibility of the ketone to enzymatic reduction. mdpi.com

The stereochemistry of the diol also plays a critical role in its reactivity. For instance, in the ruthenium-catalyzed reaction of imines derived from 2,3-diphenylbutane-1,4-diamine with carbon monoxide and ethylene, the stereoisomeric form of the starting diamine influences the stereochemical outcome of the resulting bis-γ-lactams. semanticscholar.org

The reactivity of diol analogues in forming metal complexes has also been studied. For example, 2,3-diphenylbutane-2,3-diol reacts with group 4 metalloporphyrin imido complexes to form diolate complexes. iastate.edu The stability and subsequent reactivity of these complexes, such as their propensity for oxidative cleavage, are dependent on the substituents of the diol ligand. iastate.edu

The following table summarizes the reactivity of different 1,4-diaryl-1,4-dione derivatives in bioreduction reactions catalyzed by E. coli/RasADH, highlighting the structure-reactivity relationship.

| Substrate (1,4-Diaryl-1,4-dione) | Substituent on Phenyl Ring | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1a | H | 82 | 98 | >99 (1S,4S) |

| 2a | 4-Me | 85 | >99 | >99 (1S,4S) |

| 3a | 4-OMe | 90 | >99 | >99 (1S,4S) |

| 4a | 4-F | 75 | 95 | >99 (1S,4S) |

| 5a | 4-Cl | 68 | 92 | >99 (1S,4S) |

| 7a | 3-Me | 80 | >99 | >99 (1S,4S) |

| 8a | 2-OMe | 25 | - | - (hydroxy ketone intermediate) |

Data sourced from a study on the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones. mdpi.com

Rational Design of Enhanced this compound Scaffolds for Specific Applications

The rational design of this compound scaffolds aims to create molecules with tailored properties for specific applications, such as chiral ligands in asymmetric catalysis or as building blocks for complex molecules. This design process leverages the understanding of structure-reactivity relationships.

For example, C2-symmetric chiral diols derived from the this compound scaffold are of significant interest as chiral auxiliaries and ligands for asymmetric synthesis. researchgate.net The predictable stereochemical control they offer is valuable in reactions like enantioselective reductions and dihydroxylations. researchgate.net By modifying the substituents on the phenyl rings, the steric and electronic properties of the ligand can be fine-tuned to improve the efficiency and selectivity of the catalyzed reaction.

The synthesis of C2-symmetric (2S,5S)-2,5-diphenyl-pyrrolidine derivatives from the corresponding chiral 1,4-diol highlights the utility of these scaffolds as precursors to other valuable chiral molecules. researchgate.net

In the context of materials science, the diol functionality can be exploited for the synthesis of polymers. The properties of the resulting polymers can be modulated by incorporating different analogues of this compound with specific structural features.

The design of enhanced scaffolds also considers the stability and reactivity of the molecule. For instance, understanding that the meso form of 2,3-diphenylbutane-1,4-diamine is stabilized by intramolecular hydrogen bonds can guide the design of ligands that adopt a specific conformation, which can be advantageous in certain catalytic processes. semanticscholar.org

The following table lists various analogues of this compound and their potential applications based on their structural design.

| Analogue | Key Structural Modification | Potential Application |

| Chiral 1,4-diaryl-1,4-diols | Introduction of various substituents on phenyl rings | Chiral ligands for asymmetric catalysis |

| 2,3-Diphenylbutane-1,4-diamine | Replacement of hydroxyl groups with amino groups | Precursor for chiral ligands and bis-γ-lactams |

| (2S,5S)-2,5-Diphenyl-pyrrolidine | Cyclized derivative from the chiral diol | Chiral auxiliary and ligand |

| 2,3-Diphenylbutane-2,3-diol | Phenyl groups on the hydroxyl-bearing carbons | Ligand in organometallic chemistry |

Future Research Directions and Emerging Trends for 1,4 Diphenylbutane 2,3 Diol

Sustainable and Eco-Friendly Synthesis Innovations

The future synthesis of 1,4-Diphenylbutane-2,3-diol is poised to shift towards more sustainable and environmentally friendly methodologies. Current research trends in "green chemistry" focus on reducing waste, minimizing energy consumption, and utilizing renewable resources. These principles can be applied to the production of this compound, moving away from traditional methods that may rely on harsh reagents or petroleum-based starting materials.

Key areas of innovation include:

Biocatalysis: The use of enzymes or whole-cell microorganisms presents a promising avenue for the stereoselective synthesis of chiral this compound isomers. Oxidoreductases, for example, could be employed for the asymmetric reduction of a precursor diketone, 1,4-diphenylbutane-2,3-dione, offering high enantioselectivity under mild reaction conditions. researchgate.net This approach aligns with the growing demand for enantiopure compounds in various applications, including pharmaceuticals and asymmetric catalysis.

Renewable Feedstocks: Research is underway to produce key chemical building blocks from biomass. nih.govmdpi.com Starting materials for this compound, such as benzaldehyde (B42025) and phenylacetaldehyde, could potentially be derived from lignin, a major component of biomass. This would significantly reduce the carbon footprint of the synthesis process compared to fossil fuel-derived routes.

| Parameter | Conventional Synthesis (e.g., Grignard reaction) | Potential Sustainable Synthesis (e.g., Biocatalysis) |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., bromobenzene, succinaldehyde) | Biomass-derived precursors (e.g., bio-based benzaldehyde) |

| Catalyst/Reagent | Stoichiometric metallic reagents (e.g., Magnesium) | Enzymes (e.g., oxidoreductases) |

| Solvent | Anhydrous organic solvents (e.g., diethyl ether, THF) | Aqueous media, green solvents |

| Reaction Conditions | Often requires inert atmosphere, potentially cryogenic temperatures | Mild conditions (ambient temperature and pressure) |

| Stereoselectivity | Typically produces racemic or diastereomeric mixtures | High potential for enantioselectivity |

| Waste Generation | Significant inorganic salt waste | Biodegradable waste, catalyst is recyclable |

Integration into Continuous Flow and Microreactor Technologies

The transition from traditional batch processing to continuous flow manufacturing represents a significant trend in modern chemical synthesis. mdpi.comuc.pt This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. durham.ac.ukmdpi.com The synthesis of this compound is well-suited for adaptation to flow chemistry.

Emerging trends in this area include:

Improved Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, allowing for efficient heat exchange. mdpi.com This is particularly beneficial for exothermic reactions, such as reductions or Grignard-type additions, that could be used to synthesize the diol, preventing the formation of hotspots and improving product selectivity.

Automated Synthesis and Optimization: Continuous flow systems can be integrated with online analytical tools and automated feedback loops. This enables rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) to maximize yield and purity, accelerating process development.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, often requires re-optimization | Simpler, by extending operational time or parallelizing reactors |

| Safety | Higher risk with large volumes of reagents and exotherms | Inherently safer due to small reactor volumes and superior heat control |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Productivity | Limited by vessel size and downtime between batches | Potentially higher throughput for a given footprint |

Advanced Catalytic Systems Mediated by this compound Derivatives

Chiral diols are fundamental components in the field of asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves. mdpi.com Derivatives of this compound, particularly its enantiopure forms, hold significant promise for the development of novel and highly selective catalytic systems.

Future research is likely to focus on:

Chiral Ligands for Asymmetric Hydrogenation: The (2R,3R)- and (2S,3S)-isomers of this compound can be used to synthesize chiral phosphine (B1218219) or amine ligands. When complexed with metals like rhodium, ruthenium, or iridium, these ligands could catalyze the asymmetric hydrogenation of prochiral ketones and olefins, providing access to valuable chiral alcohols and alkanes with high enantiomeric excess. researchgate.net

Organocatalysis: The diol itself can act as a chiral Brønsted acid or be derivatized into chiral phosphoric acids. Such catalysts are effective in a wide range of organic transformations, including asymmetric Diels-Alder, Friedel-Crafts, and Mannich reactions, by activating substrates through hydrogen bonding. mdpi.com

Boronic Ester Derivatives: Similar to tartrate-derived diols, this compound can be used to form stable, chiral boronic esters. researchgate.net These derivatives are versatile intermediates in asymmetric synthesis, enabling transformations like stereoselective allylations and cross-coupling reactions. researchgate.net

| Diol Derivative | Catalytic System Type | Potential Reaction | Anticipated Outcome |

|---|---|---|---|

| Chiral Phosphine Ligand | Metal-Catalyzed (e.g., Rh, Ru) | Asymmetric Hydrogenation | High enantioselectivity in the synthesis of chiral alcohols |

| Chiral Dioxaborolane | Lewis Acid Catalysis | Asymmetric Diels-Alder Reaction | High diastereo- and enantioselectivity in cycloadditions |

| Chiral Phosphoric Acid | Brønsted Acid Organocatalysis | Asymmetric Aza-Friedel-Crafts Reaction | Enantioselective C-C bond formation |

| As a Chiral Auxiliary | Stoichiometric Control | Diastereoselective Aldol Addition | Control over the formation of new stereocenters |

Exploration in Novel Functional Materials and Smart Systems

The rigid structure conferred by the two phenyl groups, combined with the hydrogen-bonding capability of the diol functional groups, makes this compound an attractive building block for novel functional materials.

Emerging areas of exploration include:

High-Performance Polymers: The diol can be used as a monomer in polymerization reactions to create polyesters and polyurethanes. The incorporation of the diphenylbutane unit into the polymer backbone is expected to enhance thermal stability, mechanical strength, and confer specific optical properties due to the aromatic rings.

Chiral Materials: Enantiomerically pure this compound can be used to create chiral polymers or metal-organic frameworks (MOFs). These materials are of great interest for applications in chiral separations (e.g., chromatographic stationary phases), enantioselective sensing, and asymmetric catalysis.

Smart Systems and Supramolecular Chemistry: The diol's hydroxyl groups are capable of forming extensive hydrogen bond networks. This property can be exploited to construct supramolecular assemblies, gels, or liquid crystals. These systems could be designed to be "smart," responding to external stimuli such as temperature, pH, or light, leading to changes in their structure and properties for applications in sensing or controlled release.

| Material Type | Role of this compound | Potential Properties | Emerging Application |

|---|---|---|---|

| Polyesters/Polyurethanes | Monomer (diol component) | Increased thermal stability, rigidity, refractive index | Engineering plastics, optical films |

| Chiral Stationary Phases | Chiral selector covalently bonded to a support | Enantioselective recognition | Chromatographic separation of racemates |

| Supramolecular Gels | Gelator molecule forming fibrous networks via H-bonding | Thermo-responsive or chemo-responsive properties | Smart materials, drug delivery matrices |

| Metal-Organic Frameworks (MOFs) | Chiral organic linker | Permanent porosity and enantioselective pores | Asymmetric catalysis, gas separation |

Q & A

Basic: What synthetic strategies are effective for preparing 1,4-Diphenylbutane-2,3-diol?

Methodological Answer:

Synthesis of vicinal diols like this compound typically involves hydroxylation of dienes or dihalides. For example:

- Epoxide Ring-Opening : Reacting 1,4-diphenylbutadiene with a peracid (e.g., mCPBA) to form an epoxide intermediate, followed by acid-catalyzed hydrolysis to yield the diol.

- Dihydroxylation : Using OsO4 or catalytic KMnO4 under alkaline conditions to add hydroxyl groups across a double bond in 1,4-diphenylbutene derivatives .

- Reduction of Diketones : Reducing 1,4-diphenyl-2,3-butanedione with NaBH4 or LiAlH4 to stereoselectively form the diol.

Characterization should include <sup>1</sup>H/<sup>13</sup>C-NMR to confirm regiochemistry and stereochemistry, and FT-IR to verify hydroxyl stretches (~3200–3500 cm<sup>−1</sup>) .

Advanced: How do stereochemical variations in this compound affect its utility in asymmetric catalysis?

Methodological Answer:

The stereochemistry (e.g., meso vs. d,l isomers) of vicinal diols significantly impacts their role as chiral ligands or auxiliaries. For instance:

- Chiral Resolution : Use chiral column chromatography or enzymatic resolution to separate enantiomers.

- Coordination Studies : Analyze diastereomeric complexes via X-ray crystallography (as in ) to determine binding preferences with metal centers (e.g., Ru or Pd).

- Catalytic Activity : Compare enantioselectivity in asymmetric hydrogenation reactions using meso versus enantiopure diol derivatives. Computational modeling (DFT) can predict steric and electronic effects .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use <sup>1</sup>H-NMR to identify coupling patterns between vicinal hydroxyl protons (δ ~3.5–4.5 ppm) and <sup>13</sup>C-NMR to confirm phenyl group substitution patterns (δ ~125–140 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in acetone/ethanol (as in ). Refinement with restraints for hydroxyl protons (O–H distance: 0.84 ± 0.01 Å) ensures accurate stereochemical assignment.

- Thermal Analysis : DSC and TGA (e.g., ) can assess melting points and decomposition profiles.

Advanced: How can computational modeling elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to predict hydrogen-bonding interactions (O–H···O/N). Compare with experimental X-ray data .

- Molecular Dynamics (MD) : Simulate crystal packing to identify stabilization forces (e.g., π-π stacking of phenyl groups) .

- IR/Raman Spectroscopy : Validate computed vibrational modes (e.g., O–H stretches) against experimental spectra .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Data : While direct data for the diphenyl derivative is limited, structurally similar diols (e.g., DL-dithiothreitol) show acute oral toxicity (LD50 in rats: 400 mg/kg). Use QSAR models to predict hazards .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N2) at 2–8°C to prevent oxidation .

Advanced: Can this compound be integrated into bioresorbable polymers for medical applications?

Methodological Answer:

- Copolyester Synthesis : Incorporate the diol as a monomer with diacids (e.g., succinic acid) via melt polycondensation. Optimize molar ratios (e.g., 80:20 diol:diacid) to balance mechanical strength and degradation rates .

- In Vitro Degradation : Test hydrolytic stability in PBS (pH 7.4, 37°C) and monitor mass loss via GPC and SEM. Compare with FDA-approved polymers (e.g., PLGA) .

- Cytocompatibility : Perform MTT assays on fibroblast cells (e.g., L929) to ensure non-toxic degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.